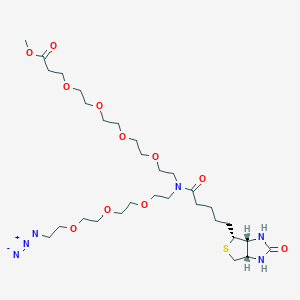

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

Description

Significance of Multifunctional Linkers in Molecular Probe Development

Multifunctional linkers are molecules that possess two or more reactive groups, allowing for the connection of multiple molecular components into a single construct. conju-probe.com These linkers are critical in the design of sophisticated molecular probes for a variety of applications, from identifying protein targets of small molecules to advanced bioimaging. nih.gov The modular nature of these linkers facilitates the rapid assembly of libraries of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which can be used to induce the degradation of specific target proteins. nih.gov

The architecture of a linker, including its length, flexibility, and chemical composition, is a critical design element that can significantly influence the properties and efficacy of the final bioconjugate. nih.gov For instance, polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linker designs to enhance aqueous solubility and provide spatial separation between the conjugated moieties, which can be crucial for maintaining their individual functions. mdpi.com The ability to precisely tune these linkers is essential for optimizing the biological activity of the resulting probes. precisepeg.com

Evolution of Azide-Biotin Conjugates in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. acs.org

The journey of azide-based bioconjugation began with the Staudinger ligation, a reaction between an azide and a phosphine. nih.govnih.gov While groundbreaking, this reaction suffered from relatively slow kinetics. nih.gov A major leap forward came with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." nih.govacs.org This reaction is significantly faster and highly specific, forming a stable triazole linkage. biotium.com

Concurrently, the high-affinity interaction between biotin (B1667282) and proteins like avidin (B1170675) and streptavidin has long been exploited for the detection and purification of biomolecules. Combining the bioorthogonal reactivity of the azide with the powerful affinity tag of biotin in a single molecule created a versatile tool for chemical biology. lumiprobe.com These azide-biotin conjugates allow researchers to first label a biomolecule of interest via the azide group and then detect or isolate it using the biotin tag. lumiprobe.com

Overview of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester as a Representative Bioconjugation Tool

This compound is a heterobifunctional and branched PEG linker that exemplifies the convergence of these advanced chemical biology tools. xinyanbm.combroadpharm.com This molecule incorporates three key functional elements:

An azide group that serves as a bioorthogonal handle for "click" chemistry reactions, such as CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

A biotin moiety for high-affinity binding to streptavidin or avidin, enabling detection, purification, and pull-down experiments.

Two distinct PEG linkers (PEG3 and PEG4) that enhance the molecule's solubility in aqueous media and provide a flexible spacer arm. This separation minimizes steric hindrance between the conjugated partners. lumiprobe.com

A methyl ester group, which can serve as a precursor for further chemical modification or as a stable terminus.

This specific reagent is classified as a non-cleavable linker and is particularly useful in the synthesis of PROTACs, where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comcreative-biolabs.com Its structure allows for precise control over the linkage of different molecular entities, making it a valuable reagent for constructing complex molecular probes. precisepeg.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₃₀H₅₄N₆O₁₁S precisepeg.combroadpharm.com |

| Molecular Weight | 706.9 g/mol precisepeg.combroadpharm.com |

| CAS Number | 2100306-76-9 precisepeg.combroadpharm.com |

| Purity | >95% precisepeg.comcreative-biolabs.com |

| Functional Group 1 | Azide creative-biolabs.com |

| Functional Group 2 | Biotin xinyanbm.com |

| Functional Group 3 | Methyl Ester creative-biolabs.com |

| Linker Type | PEG, Non-cleavable creative-biolabs.com |

Properties

IUPAC Name |

methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZFELOBFYPAJE-WWPJHQMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Rational Design Principles of N Azido Peg3 N Biotin Peg4 Methyl Ester

Strategic Integration of Bioorthogonal Azide (B81097) and High-Affinity Biotin (B1667282) Moieties

The dual-functional nature of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is central to its utility. The presence of both an azide and a biotin group on a single, flexible scaffold enables researchers to perform sequential or simultaneous labeling and capture experiments with high efficiency and specificity. This design is particularly advantageous in complex biological systems where precise molecular recognition and covalent tagging are required.

Functional Role of the Azide Group in Click Chemistry Applications

The azide group (N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide moiety is exceptionally stable and virtually absent in biological systems, ensuring that its reactivity is highly specific to its engineered reaction partner. chempep.com This makes it an ideal functional group for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

The most common application of the azide group in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide reacts with a terminal alkyne to form a stable triazole linkage. nih.govprecisepeg.com This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying a wide range of biomolecules, including proteins, nucleic acids, and glycans. nih.govchempep.com Another important reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly valuable for in vivo applications. nih.gov In SPAAC, the azide reacts with a strained cyclooctyne, such as DBCO or BCN. rsc.org

The azide group in this compound thus serves as a chemical "handle" that can be "clicked" onto a molecule of interest that has been functionalized with an alkyne group. This allows for the stable, covalent attachment of the entire biotin-PEG linker to the target.

Table 1: Key Click Chemistry Reactions Involving the Azide Group

| Reaction Name | Key Reactants | Catalyst | Key Product | Primary Advantage |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | 1,4-disubstituted Triazole | High efficiency and selectivity precisepeg.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | None | Triazole | Copper-free, suitable for live-cell labeling nih.govrsc.org |

| Staudinger Ligation | Azide, Phosphine | None | Aza-ylide intermediate, then amide bond | Catalyst-free, biocompatible nih.gov |

Role of Biotin in Affinity-Based Detection, Isolation, and Target Enrichment

Biotin, also known as Vitamin B7, forms one of the strongest known non-covalent interactions in nature with the protein avidin (B1170675) and its bacterial analogue, streptavidin. This interaction is highly specific and rapid, with a dissociation constant (Kd) in the femtomolar range, making the bond essentially irreversible under many conditions. This robust interaction is a cornerstone of numerous biotechnological applications.

In the context of this compound, once the molecule has been covalently attached to a target via its azide group, the biotin moiety serves as a powerful affinity tag. This allows for:

Detection: Biotinylated molecules can be easily detected using streptavidin conjugated to a fluorescent dye, enzyme (like HRP for Western blotting), or other reporter molecules.

Isolation and Purification: The biotin tag enables the capture of the target molecule from a complex mixture, such as a cell lysate. By incubating the sample with streptavidin-coated beads, the biotinylated target can be selectively immobilized, washed to remove non-specific binders, and then eluted for further analysis, such as mass spectrometry.

Target Enrichment: In studies aiming to identify low-abundance proteins or interaction partners, the biotin tag facilitates the enrichment of the target molecule to a concentration that is amenable to analysis.

The synergy of having both an azide for covalent linkage and a biotin for affinity capture in one molecule provides a powerful workflow for identifying and characterizing proteins and other biomolecules from complex biological samples.

Branched Polyethylene (B3416737) Glycol (PEG) Linker Design for Enhanced Research Utility

The branched architecture of this compound, where two PEG chains of different lengths are attached to a central nitrogen atom, offers enhanced functionality compared to a simple linear linker. broadpharm.com This design can improve solubility and provide greater three-dimensional reach for the terminal functional groups.

Influence of PEG Chain Lengths (PEG3 and PEG4) on Spacer Functionality and Molecular Accessibility

The lengths of the PEG chains in a linker molecule are critical determinants of its properties. The notation "PEG3" and "PEG4" refers to the number of repeating ethylene (B1197577) oxide units in each chain. The specific use of these short, discrete PEG (dPEG®) linkers provides precise control over the spatial separation of the functional groups.

The PEG chains serve several key functions:

Spacer Arm: The chains physically separate the biotin and azide groups from each other and from the molecule they are attached to. This separation minimizes steric hindrance, allowing both the azide to react with its alkyne partner and the biotin to bind to streptavidin without interfering with each other or the target's function.

Solubility Enhancement: PEG is highly hydrophilic, which increases the water solubility of the entire conjugate. This is particularly important when working with hydrophobic molecules or in aqueous biological buffers. precisepeg.com

Molecular Accessibility: The flexibility and length of the PEG chains allow the terminal functional groups to have a greater range of motion, increasing the likelihood of successful reaction and binding. Longer PEG chains can extend the reach of a targeting ligand, which can be crucial for binding to receptors on a cell surface. Studies have shown that optimizing PEG chain length can significantly impact the binding and uptake of nanoparticles. biomatrik.com While excessively long chains can sometimes hinder interactions, the use of shorter, defined lengths like PEG3 and PEG4 provides a balance of flexibility and controlled spacing. The asymmetric nature of the PEG3 and PEG4 arms may also influence the conformational dynamics of the molecule, potentially optimizing the presentation of both the azide and biotin moieties.

Table 2: Properties of PEG3 and PEG4 Spacers

| PEG Linker | Number of Ethylene Oxide Units | Approximate Length (Å) | Key Property |

| PEG3 | 3 | ~11.9 | Provides a short, flexible spacer |

| PEG4 | 4 | ~15.4 | Offers slightly extended reach and flexibility |

Considerations for the Methyl Ester Terminus in Synthetic Strategy and Potential Derivatization

The methyl ester (-COOCH₃) at the terminus of the PEG4 arm is a chemically stable group under many standard bioconjugation conditions. Its inclusion is a key aspect of the molecule's synthetic design and offers potential for further modification.

Synthetic Strategy: In the synthesis of complex molecules like PROTACs (PROteolysis TArgeting Chimeras), ester functionalities are often used as precursors or protected forms of carboxylic acids. The methyl ester in this compound serves as a stable endpoint for the linker, preventing the free carboxylic acid from undergoing unwanted side reactions during the attachment of the azide or biotin moieties. This allows for a more controlled and efficient synthesis. chempep.comnih.gov

Potential for Derivatization: While stable, the methyl ester can be hydrolyzed to a carboxylic acid (-COOH) under specific basic or acidic conditions. This conversion opens up a new avenue for chemical modification. The resulting carboxylic acid can be activated (e.g., as an NHS ester) and reacted with primary amines to form stable amide bonds. This allows for the attachment of a third functional group, such as a drug molecule, a fluorescent dye, or another targeting ligand, transforming the bifunctional linker into a trifunctional one. This potential for derivatization adds another layer of versatility to the molecule, allowing for its use in creating more complex and multi-functional bioconjugates.

Synthetic Methodologies and Precursor Chemistry for N Azido Peg3 N Biotin Peg4 Methyl Ester and Analogous Probes

General Strategies for the Synthesis of Multifunctional Bioconjugate Linkers

The synthesis of multifunctional bioconjugate linkers is a complex undertaking that requires careful planning and execution. The primary goal is to create a molecular scaffold that can selectively present multiple reactive groups for subsequent conjugation to biomolecules or surfaces. electronicsandbooks.comabzena.com Two predominant strategies have emerged in this field: convergent synthesis and sequential (or linear) synthesis.

The choice between these strategies often depends on the complexity of the target linker, the availability of starting materials, and the desired purity of the final compound. For highly branched and multifunctional linkers, a convergent approach is often more practical. rsc.org

Modular and Sequential Coupling Approaches for Azide (B81097), Biotin (B1667282), and PEG Integration

The integration of azide, biotin, and PEG moieties into a single molecule requires a modular and often sequential coupling strategy that employs orthogonal protecting groups. nih.gov This ensures that the introduction of one functional group does not interfere with others already present or those to be added later.

The synthesis of a linker like N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester would likely begin with a central branching unit, such as a trifunctional amine. rsc.orgnih.gov This central amine provides the scaffold onto which the different PEG arms can be built.

One possible synthetic route could involve the following key steps:

Preparation of Functionalized PEG Chains: Two different PEG chains are required: one terminating in an azide and the other in a protected amine and a methyl ester. The synthesis of azide-terminated PEGs can be achieved by reacting a mono-tosylated PEG with sodium azide. medchemexpress.comrsc.org The biotinylated PEG arm can be prepared by reacting a heterobifunctional PEG, with a protected amine at one end and a carboxylic acid at the other, with biotin-NHS ester. The carboxylic acid can then be esterified to the methyl ester.

Stepwise Elongation and Functionalization: A stepwise approach can be used to build the PEG chains to the desired length. nih.gov This involves a repetitive cycle of deprotection and coupling of PEG monomers or oligomers. The use of base-labile protecting groups has been shown to streamline this process, allowing for a one-pot deprotection and coupling cycle. nih.govresearchgate.net

Coupling to the Branched Core: The pre-functionalized PEG arms are then coupled to the central trifunctional amine. For instance, the biotin-PEG4-methyl ester arm could be attached via an amide bond formation with one of the amine groups on the central scaffold. The azido-PEG3 arm could be similarly attached to another amine group. This modular approach allows for the precise placement of each functional component. nih.gov

A key reaction in the integration of the azide and biotin functionalities is the use of "click chemistry." medchemexpress.comnih.govnist.govresearchgate.net The azide group on the linker can react with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions. medchemexpress.comnist.gov Similarly, the biotin moiety can be introduced by reacting an amine-terminated PEG with an activated biotin derivative, such as Biotin-NHS ester. chemicalbook.com

Development and Customization of Branched PEG Linkers for Specific Research Objectives

Branched PEG linkers are highly sought after in bioconjugation due to their ability to present multiple functionalities, which can enhance the avidity of binding to target receptors or allow for the attachment of multiple payloads. axispharm.comgoogle.comnanocs.net The customization of these linkers is crucial for tailoring their properties to specific research objectives. precisepeg.comcreative-biogene.com

Key customizable features of branched PEG linkers include:

Arm Length and Composition: The length of the PEG arms can be precisely controlled to modulate the linker's solubility, hydrodynamic radius, and the distance between the conjugated moieties. chemrxiv.org Longer PEG chains can improve the pharmacokinetic properties of a bioconjugate by increasing its circulation half-life and reducing immunogenicity. nih.gov

Valency: The number of branches can be varied to control the valency of the final conjugate. nih.gov For example, a trifunctional linker allows for the attachment of three different molecules, while a tetra- or hexa-valent linker can be used to create high-density displays of a particular ligand. nih.govchemrxiv.org

Functional Groups: A wide array of functional groups can be incorporated into branched PEG linkers to enable different conjugation chemistries. axispharm.com These include azides and alkynes for click chemistry, maleimides for reaction with thiols, and NHS esters for reaction with amines. The choice of functional groups is dictated by the target biomolecule and the desired stability of the resulting linkage.

For instance, in the context of designing multivalent inhibitors for scavenger receptors like LOX-1, branched PEG-oligoglycerol sulfates have been synthesized. nih.gov The number of sulfate (B86663) groups and the length of the PEG spacer were systematically varied to optimize binding affinity. This highlights how the modular design of branched linkers allows for the fine-tuning of their biological activity.

Characterization Considerations for Synthetic Purity and Structural Integrity in Bioconjugate Synthesis

The characterization of multifunctional bioconjugate linkers is a significant challenge due to their inherent complexity and potential for heterogeneity. nih.govresearchgate.netoxfordglobal.comnih.govbiopharminternational.com Ensuring the synthetic purity and structural integrity of these molecules is paramount for their reliable use in research and therapeutic applications. nih.gov

A combination of analytical techniques is typically employed for comprehensive characterization:

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are crucial for determining the molecular weight of the linker and confirming the successful incorporation of all components. nist.govbiopharminternational.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements and confirming the elemental composition. rsc.org However, the analysis of complex bioconjugates can be complicated by in-source fragmentation and the formation of multiple charged species. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the synthesized linker and to separate it from starting materials and byproducts. nih.govnih.gov Size-exclusion chromatography (SEC) can be used to analyze the size distribution of PEGylated molecules. nih.gov

The combination of these techniques provides a comprehensive picture of the synthesized linker's identity, purity, and structural integrity, ensuring its suitability for downstream applications.

Mechanistic Foundations of N Azido Peg3 N Biotin Peg4 Methyl Ester in Bioorthogonal Labeling and Affinity Capture

Principles of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Probe Derivatization

The azide (B81097) functional group on N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is specifically designed for participation in the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction of an azide and a terminal alkyne. chempep.com The process is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt, such as copper sulfate (B86663), and a reducing agent like sodium ascorbate. jenabioscience.com

The mechanism proceeds through the formation of a copper-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide group of the probe in a cycloaddition reaction to form the stable triazole linkage. The reaction is highly efficient, specific, and proceeds under mild, aqueous conditions, making it suitable for modifying complex biological molecules such as proteins and nucleic acids. jenabioscience.comspringernature.com

In the context of probe derivatization, a biomolecule of interest is first functionalized with a terminal alkyne. Subsequently, this compound is introduced, and the CuAAC reaction is initiated. This covalently attaches the biotin-PEG portion of the probe to the target biomolecule. To enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species generated during the reaction, a copper-binding ligand like tris(benzyltriazolylmethyl)amine (TBTA) is often included. jenabioscience.comnih.gov This methodology has been successfully used for site-specific PEGylation and modification of proteins. springernature.comnih.gov However, a potential drawback is the high reactivity of cysteine free thiols under CuAAC conditions, which can lead to the formation of thiotriazole byproducts and false-positive results in proteomic studies. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. | chempep.com |

| Product | Stable 1,4-disubstituted 1,2,3-triazole ring. | chempep.com |

| Catalyst | Copper(I), often generated from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | jenabioscience.com |

| Conditions | Mild, aqueous conditions, suitable for biological samples. | jenabioscience.comspringernature.com |

| Advantages | High efficiency, specificity, and formation of a stable covalent bond. | springernature.com |

| Considerations | Potential for side reactions with cysteine thiols and cytotoxicity of the copper catalyst in living systems. | chempep.comnih.gov |

Application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

The inherent toxicity of the copper catalyst used in CuAAC limits its application within living cells and organisms. chempep.com Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a bioorthogonal alternative that circumvents the need for a metal catalyst. chempep.com This reaction utilizes a strained cyclooctyne, which reacts readily with the azide group of a probe like this compound. chempep.com

The driving force for SPAAC is the release of ring strain from the cyclooctyne as it undergoes a concerted [3+2] cycloaddition with the azide to form a stable triazole. chempep.com This reaction proceeds efficiently under physiological conditions without interfering with native biological processes, making it highly suitable for in vivo labeling. rsc.org

For bioconjugation, a biomolecule is first tagged with a strained alkyne (e.g., dibenzocyclooctyne, DIBO, or difluorinated cyclooctyne, DIFO). magtech.com.cn The azide-containing probe is then introduced, leading to a spontaneous and specific covalent linkage. The mild and metal-free conditions of SPAAC make it an invaluable tool for functionalizing macromolecular structures and for applications in live-cell imaging and proteomics where copper toxicity is a concern. magtech.com.cnacs.org

| Parameter | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reference |

|---|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst. | No metal catalyst required ("copper-free"). | chempep.com |

| Alkyne Reactant | Terminal alkyne. | Strained cyclooctyne (e.g., DIBO, DIFO). | chempep.commagtech.com.cn |

| Driving Force | Catalytic cycle involving copper-acetylide intermediates. | Release of ring strain from the cyclooctyne. | chempep.com |

| Biocompatibility | Limited in living systems due to copper cytotoxicity. | Highly biocompatible; suitable for live-cell and in vivo applications. | chempep.comrsc.org |

| Reaction Kinetics | Generally faster kinetics. | Kinetics are dependent on the specific strained alkyne used. | magtech.com.cn |

Biotin-Streptavidin Affinity Interaction in Research Contexts for Target Enrichment and Detection

The biotin (B1667282) moiety of this compound serves as a powerful handle for affinity-based applications, leveraging its exceptionally strong and specific non-covalent interaction with streptavidin. thermofisher.com The biotin-streptavidin complex is one of the strongest known non-covalent interactions in biology, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.com This interaction is rapid, highly specific, and stable against changes in pH, temperature, and denaturing agents. thermofisher.com

In research, this interaction is widely exploited for target enrichment and detection. thermofisher.commtoz-biolabs.com Once a target biomolecule is labeled with the biotinylated probe (via CuAAC or SPAAC), it can be selectively captured from a complex mixture, such as a cell lysate, using streptavidin immobilized on a solid support like magnetic beads or agarose resin. mtoz-biolabs.comresearchgate.net

This affinity capture process involves three main steps:

Binding: The biotinylated sample is incubated with the streptavidin-coated support, allowing the high-affinity interaction to capture the labeled targets.

Washing: Non-specifically bound proteins and other contaminants are removed through a series of stringent washing steps.

Elution: The captured biotinylated molecules are then eluted from the support. Due to the strength of the interaction, elution often requires harsh, denaturing conditions. researchgate.net

This method is highly effective for enriching low-abundance proteins for subsequent analysis by techniques like mass spectrometry. mtoz-biolabs.com The streptavidin-biotin system is also central to numerous detection assays, where streptavidin conjugated to a reporter molecule (e.g., an enzyme or fluorophore) is used to detect the presence of the biotinylated target, often with significant signal amplification. thermofisher.comacs.org

| Protein | Source | Molecular Weight (kDa) | Isoelectric Point (pI) | Affinity for Biotin (Kd) | Reference |

|---|---|---|---|---|---|

| Avidin (B1170675) | Avian/Amphibian egg white | ~66-69 | 10.5 | ~10⁻¹⁵ M | thermofisher.com |

| Streptavidin | Streptomyces avidinii | ~60 | 5.0 | ~10⁻¹⁴ - 10⁻¹⁵ M | thermofisher.com |

| NeutrAvidin | Deglycosylated Avidin | ~60 | 6.3 | ~10⁻¹⁵ M | acs.org |

Advanced Research Applications of N Azido Peg3 N Biotin Peg4 Methyl Ester in Chemical Biology

Proteomics Research: Activity-Based Protein Profiling and Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly within complex biological samples. scispace.comnih.gov Unlike traditional proteomics methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to label and identify active enzymes. nih.gov The N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester molecule is a key reagent in a widely used two-step ABPP workflow that significantly enhances the technique's versatility and application, particularly for in situ and in vivo studies. nih.govmdpi.com

This two-step approach addresses the limitations of single-step probes, where bulky reporter tags like biotin (B1667282) can hinder cell permeability and probe distribution. mdpi.comuniversiteitleiden.nl First, a small, cell-permeable activity-based probe (ABP) containing a bioorthogonal "handle"—typically a terminal alkyne—is introduced to a live cell or organism. nih.gov This probe navigates the cellular environment and forms a covalent bond with the active site of its target enzyme. Following this labeling event, the cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then conjugated to this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This "click" reaction covalently attaches the biotin tag, enabling subsequent enrichment and identification. nih.gov

Labeling of Specific Enzyme Classes and Post-Translational Modifications

The specificity of ABPP is dictated by the "warhead" or reactive group of the initial probe, which is designed to covalently bind to a nucleophilic residue in the active site of a specific enzyme or enzyme family. universiteitleiden.nl This approach has been successfully applied to a wide range of enzyme classes. For instance, fluorophosphonate-based probes are commonly used to target serine hydrolases, while iodoacetamide-based probes target cysteine proteases. mdpi.comnih.gov

Once the enzyme is covalently labeled with the alkyne-containing probe, the azide (B81097) group on this compound allows for its detection and isolation. This modularity means the same biotin linker can be used to study numerous enzyme families, simply by changing the initial ABP. This method provides a snapshot of the functional state of these enzymes, as the probes will not react with inactive or inhibited enzymes.

| Enzyme Class | Example Reactive Group (Warhead) | Targeted Active Site Residue |

| Serine Hydrolases | Fluorophosphonate, Phenyl Sulfonate | Serine |

| Cysteine Proteases | Iodoacetamide, Vinyl Sulfone | Cysteine |

| Metallo-proteases | Hydroxamate | Metal cofactor-associated residue |

| Glycosidases | Cyclophellitol | Glutamate/Aspartate |

| Kinases | Acyl Phosphate | Lysine |

| Deubiquitinating Enzymes (DUBs) | Propargylamide | Cysteine |

This table illustrates various enzyme classes that can be targeted using specific reactive groups in an initial activity-based probe, which are subsequently detected using a clickable biotin reporter like this compound.

Enrichment Strategies for Low-Abundance Protein Targets via Affinity Purification

A significant challenge in proteomics is the detection and identification of low-abundance proteins, which are often critical regulatory molecules such as kinases or transcription factors. chemrxiv.org ABPP, combined with the biotin handle provided by this compound, offers a robust solution for enriching these targets. The extremely high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10-14 M) allows for the highly efficient capture of biotinylated proteins from complex cellular lysates. axispharm.com

Following the click reaction, the entire proteome is incubated with streptavidin-coated beads. The biotinylated proteins, including the low-abundance targets of interest, are captured on the beads while the vast majority of untagged, high-abundance proteins are washed away. nih.gov This affinity purification step dramatically reduces sample complexity and concentrates the target proteins. tue.nl The enriched proteins can then be eluted from the beads and identified using mass spectrometry, enabling the confident identification of proteins that would otherwise be undetectable. acs.org

| Step | One-Step Enrichment (Direct Capture) | Two-Step Enrichment (Biotin-Streptavidin) |

| 1. Labeling | Proteins metabolically or chemically labeled with an azide handle. | Proteins labeled with an azide handle via an ABP or metabolic incorporation. |

| 2. Lysis | Cells are lysed to release proteins. | Cells are lysed to release proteins. |

| 3. Capture | Lysate is incubated with alkyne-functionalized beads (e.g., DBCO-beads) for direct covalent capture. | Alkyne-biotin reporter is "clicked" onto azide-labeled proteins. |

| 4. Enrichment | Beads are washed to remove non-covalently bound proteins. | Lysate is incubated with streptavidin beads to capture biotinylated proteins. |

| 5. Elution | Enriched proteins are digested on-bead or cleaved from beads for analysis. | Beads are washed, and proteins are eluted (e.g., via denaturation or on-bead digestion). |

| Advantage | Fewer steps; avoids potential co-enrichment of endogenous biotinylated proteins. | Extremely high affinity and specificity of biotin-streptavidin interaction; versatile. |

This table compares a direct, one-step covalent capture method with the more common two-step biotin-streptavidin affinity purification strategy facilitated by azide-biotin linkers.

Glycomics and Lipidomics: Detection and Analysis of Modified Biomolecules

The study of glycans (glycomics) and lipids (lipidomics) is often challenged by their structural complexity and the lack of direct genetic templates for their synthesis. Bioorthogonal chemistry, using reagents like this compound, provides powerful methods for their study. The primary strategy involves metabolic labeling, where cells are supplied with modified biosynthetic precursors containing a bioorthogonal handle. nih.gov

For glycan analysis, cells are cultured with azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). nih.govresearchgate.net These azido sugars are processed by the cell's natural metabolic pathways and incorporated into glycoproteins and other glycoconjugates. nih.gov Similarly, for lipid analysis, azide-functionalized fatty acids can be fed to cells and incorporated into various lipid species. nih.gov

After a period of metabolic incorporation, the azide-tagged biomolecules can be detected and enriched. In a typical workflow, cells are lysed, and an alkyne-functionalized biotin reporter is attached to the azide-modified glycans or lipids via click chemistry. The resulting biotinylated molecules can then be visualized using fluorescently labeled streptavidin or enriched for mass spectrometry-based analysis, allowing for detailed profiling of the glycoproteome or lipidome. nih.govresearchgate.net

Nucleic Acid Research: Probing DNA/RNA Interactions and Modifications

Click chemistry has become an invaluable tool for labeling and analyzing nucleic acids. lumiprobe.comwindows.net The this compound reagent can be used as the biotin-donating component in protocols designed to study DNA synthesis, structure, and interactions. biosynth.com A common application is in the monitoring of cell proliferation through the detection of newly synthesized DNA. biosynth.com

In this approach, cells are incubated with an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU), which is a thymidine analog. biosynth.com During the S-phase of the cell cycle, EdU is incorporated into newly replicated DNA. Following incorporation, cells are fixed and permeabilized, and the alkyne groups within the DNA are reacted with this compound. The resulting biotinylated DNA can be visualized with fluorescently-labeled streptavidin for imaging or quantified by flow cytometry. This method is faster and requires less harsh conditions than the traditional BrdU incorporation assay. The high efficiency and bioorthogonality of the azide-alkyne cycloaddition make it a robust method for labeling, ligating, and cyclizing oligonucleotides for various applications. acs.org

| Component | Description | Purpose in Protocol |

| Alkyne-Modified Oligonucleotide | DNA or RNA containing a nucleoside analog with a terminal alkyne (e.g., EdU). | The target biomolecule to be labeled. |

| Azide Reporter | This compound. | Provides the azide for the click reaction and the biotin for detection/purification. |

| Copper(II) Sulfate (B86663) (CuSO4) | Source of copper catalyst. | The catalyst for the CuAAC reaction. |

| Reducing Agent (e.g., Ascorbic Acid) | Reduces Cu(II) to the active Cu(I) state. | Activates and maintains the copper catalyst. |

| Copper Ligand (e.g., TBTA) | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |

This table outlines the key reagents for a standard copper-catalyzed click chemistry reaction to label alkyne-modified DNA with an azide-biotin tag.

Live Cell and In Situ Biological System Labeling and Visualization Techniques

Visualizing molecular processes within living systems provides unparalleled insight into biological function. While this compound itself is not cell-permeable due to the biotin group, it is a critical component of two-step labeling strategies designed for live-cell studies. mdpi.comuniversiteitleiden.nl These methods rely on the principle of introducing a small, bioorthogonal chemical reporter into the cell first, followed by reaction with an external probe. nih.gov

The process begins with metabolic labeling, where live cells or organisms are treated with an azide-containing substrate, such as an azido sugar or amino acid. nih.govnih.gov These molecules are incorporated into cellular biomolecules (glycans, proteins) through the cell's own biosynthetic machinery. Because the azide group is small and biologically inert, it generally does not perturb the natural function of the system. nih.gov

After incorporation, the azide-labeled cells can be treated with a cell-impermeable alkyne probe, such as an alkyne-fluorophore, to specifically visualize cell-surface molecules. Alternatively, for intracellular targets, the cells are fixed, permeabilized, and then treated with the alkyne-biotin or alkyne-fluorophore probe. researchgate.net This allows for high-resolution imaging of the tagged biomolecules in their native cellular context. This two-step sequence is essential for in situ labeling, as it separates the biological incorporation step from the chemical detection step. nih.gov

Application as a PROTAC (Proteolysis Targeting Chimera) Linker in Protein Degradation Studies

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy target proteins. medchemexpress.comtargetmol.com A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is a critical component, as its length, flexibility, and chemical composition determine the ability of the PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. nih.gov PEG chains are the most common motifs used in PROTAC linkers. nih.gov this compound represents a building block for PROTAC synthesis, particularly in modular approaches that use click chemistry to connect the two ligand-bearing ends. medchemexpress.commedchemexpress.cn

In a modular synthesis, a target-binding ligand might be functionalized with an alkyne, while an E3-ligase-binding ligand is attached to an azide-PEG linker. The two pieces are then joined using a highly efficient CuAAC reaction. nih.govnih.gov The biotin portion of a molecule like this compound would not typically be part of the final therapeutic PROTAC but is invaluable during the research and development phase for use in in vitro assays, such as pull-downs or fluorescence polarization, to confirm target engagement and study ternary complex formation.

| PROTAC Component | Function | Example using Azide-PEG-Biotin Linker Chemistry |

| Target-Binding Ligand (Warhead) | Binds specifically to the protein of interest (POI) targeted for degradation. | A small molecule inhibitor of the POI, modified with a terminal alkyne. |

| Linker | Connects the two ligands and positions them correctly for ternary complex formation. | An azide-PEG chain. The azide reacts with the alkyne on the warhead. |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL). | A molecule like pomalidomide or a VHL ligand, attached to the other end of the PEG linker. |

| Biotin Handle (for research) | Not part of the final PROTAC, but used for assay development. | The biotin moiety allows for affinity-based studies of the PROTAC's binding properties. |

This table deconstructs the components of a PROTAC and illustrates how a linker containing azide and biotin functionalities can be used in its synthesis and characterization.

Contributions to Drug Target Identification and Mechanism of Action Elucidation

The identification of cellular targets of small molecule drugs is a critical step in understanding their mechanism of action and potential off-target effects. This compound serves as a versatile linker in chemical proteomics workflows designed for this purpose, primarily through affinity-based protein profiling (ABPP) and related techniques.

In a typical ABPP experiment, a bioactive small molecule is modified with a terminal alkyne group. This alkyne-modified probe is then introduced to a cellular lysate or intact cells. After incubation, where the probe binds to its protein targets, this compound is added. The azide group of the linker covalently attaches to the alkyne group on the probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.

The biotinylated protein-probe complexes can then be selectively enriched from the complex cellular mixture using streptavidin-coated beads. Following enrichment, the captured proteins are eluted and identified using mass spectrometry. This process allows for the identification of direct targets of the small molecule.

Detailed Research Findings:

While specific studies employing this compound are not extensively detailed in publicly available research, the principles of its application are well-established through the use of analogous biotin-azide PEG linkers. For instance, research has demonstrated the use of homologous biotinyl azides (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide) in "MixClick" workflows for the confident identification of modified peptides in proteomics. In such studies, different length PEG linkers can aid in the identification and validation of peptide modifications.

The data generated from such experiments can be represented in a table format, outlining the identified protein targets and the significance of their interaction with the drug molecule.

Table 1: Representative Data from an Affinity-Based Protein Profiling Experiment for a Hypothetical Kinase Inhibitor

| Identified Protein | Peptide Sequence Identified | Fold Enrichment (Probe vs. Control) | Putative Function |

| Mitogen-activated protein kinase 1 (MAPK1) | ...VAIKKI... | 15.2 | Target of inhibitor |

| Cyclin-dependent kinase 2 (CDK2) | ...GEGTYG... | 12.8 | Target of inhibitor |

| Heat shock protein 90 (HSP90) | ...FDLFIV... | 3.5 | Off-target |

| Pyruvate kinase (PKM) | ...VIATGS... | 1.2 | Non-specific binder |

This approach not only identifies the primary targets of a drug but can also reveal previously unknown off-targets, providing crucial insights into its broader pharmacological profile and potential for side effects. The elucidation of these on- and off-target interactions is fundamental to understanding a drug's complete mechanism of action.

Materials Science and Nanotechnology Applications in Bioconjugation and Surface Functionalization

In the realms of materials science and nanotechnology, the ability to specifically modify surfaces with biological molecules is paramount for the development of advanced biosensors, drug delivery vehicles, and biocompatible materials. This compound provides a robust method for achieving such surface functionalization.

The azide group of the linker allows for its covalent attachment to surfaces that have been pre-functionalized with alkyne groups, utilizing the highly efficient and specific click chemistry reaction. This creates a surface decorated with biotin molecules. The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) are hydrophilic and flexible, which helps to reduce non-specific protein adsorption to the surface and extends the biotin moiety away from the surface, making it more accessible for binding to streptavidin.

This biotinylated surface can then be used to immobilize streptavidin or avidin (B1170675), which in turn can be used to capture any biotinylated biomolecule of interest, such as antibodies, enzymes, or DNA fragments. This modular approach allows for the creation of highly specific and functionalized surfaces.

Detailed Research Findings:

Research in this area has demonstrated the successful functionalization of various materials using similar biotin-azide linkers. For example, click chemistry has been employed for the surface modification of liposomes, where an alkyne-functionalized lipid is incorporated into the liposome bilayer, followed by reaction with an azide-biotin linker. This results in biotin-decorated liposomes that can be used for targeted drug delivery by conjugating them to biotinylated targeting ligands via a streptavidin bridge.

Similarly, cellulose nanofibers have been functionalized with biotin using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov Alkyne groups were introduced onto the cellulose surface, followed by reaction with an azide-biotin conjugate. nih.gov The resulting biotinylated nanofibers have potential applications in diagnostic devices. nih.gov

The outcomes of such surface functionalization strategies can be summarized in a table detailing the material, the functionalization method, and the resulting properties or applications.

Table 2: Examples of Surface Functionalization Using Biotin-Azide PEG Linkers in Materials Science and Nanotechnology

| Material/Nanoparticle | Functionalization Strategy | Resulting Surface Property | Potential Application |

| Liposomes | Incorporation of alkyne-lipid followed by CuAAC with azide-biotin linker | Biotinylated surface for streptavidin binding | Targeted drug delivery |

| Gold Nanoparticles | Self-assembled monolayer of alkyne-thiol followed by CuAAC with azide-biotin linker | Specific protein immobilization | Biosensing |

| Cellulose Nanofibers | Surface modification with alkyne groups followed by CuAAC with azide-biotin linker | Biorecognition surface | Diagnostic assays |

| Quantum Dots | Surface coating with alkyne-functionalized polymer followed by SPAAC with azide-biotin linker | Stable and specific biomolecule conjugation | Bio-imaging |

These applications highlight the versatility of this compound and related compounds in creating functional biomaterials and nanodevices with tailored biological activities. The precision and efficiency of click chemistry, combined with the strong and specific biotin-streptavidin interaction, provide a powerful toolkit for researchers in these fields.

Analytical and Characterization Methodologies for N Azido Peg3 N Biotin Peg4 Methyl Ester Conjugates in Research

Mass Spectrometry-Based Approaches for Conjugate Identification, Validation, and Quantification

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates. It provides precise mass information that can confirm the successful conjugation of the N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester to a target molecule and can even identify the specific site of modification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing biotinylated proteins and peptides. nih.govresearchgate.net After a target protein is labeled and subsequently digested (e.g., with trypsin), the resulting peptide mixture is separated by liquid chromatography before being analyzed by tandem mass spectrometry. nih.gov This approach allows for the identification of the exact peptides that carry the biotin-PEG modification, thereby confirming the site of conjugation. nih.gov However, the addition of the biotin (B1667282) tag can alter the physicochemical properties of the peptides, notably increasing their hydrophobicity and causing a reduction in their charge state, which may require optimization of chromatographic gradients and MS acquisition parameters for effective detection. nih.govbiorxiv.org In some workflows, a neutral loss of the biotin-PEG fragment during MS/MS analysis can serve as a signature indicator for the presence of the tagged peptide. diva-portal.orgchemrxiv.org

These MS-based methods are often used in conjunction with enrichment strategies. Because biotin has such a high affinity for proteins like avidin (B1170675) and streptavidin, biotinylated molecules can be selectively captured from complex mixtures using beads coated with these proteins. nih.govnih.gov The captured proteins or peptides can then be released and analyzed by MS, a strategy that significantly reduces sample complexity and enhances the detection of the target conjugates. researchgate.netnih.gov

Table 1: Mass Spectrometry Techniques for Analyzing this compound Conjugates

| Technique | Primary Application | Key Findings & Considerations |

|---|---|---|

| LC-MS/MS | Identification of modification sites on peptides. | Confirms covalent attachment and specific location of the linker. nih.gov Requires optimization as biotinylation increases peptide hydrophobicity and reduces charge. nih.govbiorxiv.org Can be used to quantify labeled proteins. diva-portal.org |

| MALDI-TOF MS | Determination of total mass of intact conjugates. | Validates successful conjugation by measuring the mass increase. researchgate.net Can be used to estimate the number of linkers per biomolecule. researchgate.net Potential for metastable ions from the azide (B81097) group must be considered. nih.gov |

| Affinity Capture MS | Analysis of biotinylated targets from complex mixtures. | Biotinylated molecules are enriched using avidin/streptavidin beads before MS analysis. nih.govnih.gov This reduces sample complexity and improves detection sensitivity. researchgate.netdiva-portal.org |

Spectroscopic Techniques for Monitoring Labeling Efficiency and Specificity (e.g., Fluorescence-Based Assays)

Spectroscopic methods offer accessible and often high-throughput means to quantify the extent of biotinylation, providing a measure of the labeling efficiency. These assays are crucial for optimizing reaction conditions and ensuring consistency between batches of conjugates.

A classic colorimetric method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.com This technique utilizes the interaction between avidin and the HABA dye, which forms a complex with a distinct absorbance at 500 nm. thermofisher.comthermofisher.com When a sample containing the biotinylated conjugate is introduced, the biotin displaces the HABA dye from the avidin binding sites due to its much higher affinity. thermofisher.com This displacement causes a decrease in the absorbance at 500 nm, which is proportional to the amount of biotin in the sample, thus allowing for quantification. thermofisher.comthermofisher.com

More sensitive methods have been developed using fluorescence. thermofisher.com One such approach involves a fluorescently tagged biotin derivative, like biotin-4-fluorescein, whose fluorescence is quenched upon binding to avidin or streptavidin. thermofisher.com The degree of quenching can be used to determine the number of available biotin-binding sites, and by extension, the concentration of a biotinylated sample can be measured through a competitive assay format. thermofisher.com Another strategy involves the enhancement of fluorescence of certain streptavidin-fluorophore conjugates upon binding to biotin. nih.gov These fluorescence-based assays generally require smaller amounts of sample and offer higher sensitivity compared to the HABA method. thermofisher.comthermofisher.com

While biotin itself does not have a strong native UV absorbance for easy detection, specialized biotinylation reagents that incorporate a chromophore can allow for direct spectrophotometric quantification of the molar substitution ratio. interchim.frnih.gov Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the progress of the azide-alkyne cycloaddition (click chemistry) reaction in real-time, confirming the successful formation of the conjugate. nih.gov

Table 2: Comparison of Spectroscopic Assays for Biotin Quantification

| Assay | Principle | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| HABA Assay | Competitive displacement of HABA dye from avidin by biotin. thermofisher.com | Colorimetric (Absorbance at 500 nm). thermofisher.com | Simple, uses standard spectrophotometers. thermofisher.com | Lower sensitivity, can be affected by steric hindrance on the biotinylated protein. nih.gov |

| Fluorescence-Based Assays | Quenching or enhancement of a fluorophore upon biotin-avidin binding. thermofisher.comnih.gov | Fluorometric (Fluorescence plate reader). thermofisher.com | High sensitivity, requires less sample. thermofisher.comthermofisher.com | Requires a fluorescence reader, can be more expensive. |

| ChromaLink™ Assay | Use of a biotin reagent with an integrated UV-traceable chromophore. interchim.fr | Spectrophotometric (Absorbance at 354 nm). interchim.fr | Direct quantification without competition, high accuracy. interchim.fr | Requires use of a specific, proprietary reagent. |

Chromatographic and Electrophoretic Separations for Bioconjugate Analysis

Chromatographic and electrophoretic techniques are fundamental for purifying this compound conjugates and for analyzing their purity and integrity. These methods separate molecules based on differences in their physical and chemical properties such as size, charge, and hydrophobicity.

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. itwreagents.com This technique is highly effective for separating successfully formed, high-molecular-weight bioconjugates from smaller, unreacted components like the free biotin-PEG linker. itwreagents.comyoutube.com SEC is performed under native conditions, which helps to preserve the biological activity of the protein conjugate. itwreagents.com It can also be used to analyze the formation of larger complexes, such as when a biotinylated antibody binds to neutravidin, resulting in an observable shift to a shorter retention time. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), separates molecules based on their hydrophobicity. Since biotinylation tends to increase the hydrophobicity of a peptide or protein, RP-HPLC can be used to resolve labeled from unlabeled species. nih.gov This method is often coupled directly with mass spectrometry (LC-MS) for comprehensive analysis. biorxiv.org

Capillary Electrophoresis (CE) offers very high-resolution separations based on the charge-to-size ratio of analytes in a narrow capillary under the influence of an electric field. nih.govlibretexts.org CE is particularly well-suited for analyzing the purity of peptides and proteins, and it can often resolve species with very subtle structural differences. bio-rad.com Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), can be applied to assess the heterogeneity of the bioconjugate sample. aun.edu.eg

Table 3: Separation Techniques for Bioconjugate Analysis

| Technique | Separation Principle | Primary Use |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Size and shape. itwreagents.com | Purifying large conjugates from small, unreacted linkers; desalting. itwreagents.com |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity. nih.gov | Assessing purity; separating labeled from unlabeled molecules. |

| Capillary Electrophoresis (CE) | Charge-to-size ratio. libretexts.org | High-resolution purity analysis of peptide and protein conjugates. nih.govbio-rad.com |

Immunoassays and Affinity Blotting for Detection of Biotinylated Targets

Immunoassays and affinity blotting are detection-centric techniques that leverage the remarkably strong and specific non-covalent interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M). e-proteins.comthermofisher.com These methods are extremely sensitive and are the cornerstone for detecting biotinylated molecules in complex biological samples.

Western blotting is a widely used technique to detect specific biotinylated proteins that have been separated by size via polyacrylamide gel electrophoresis (PAGE). rockland.comresearchgate.net After electrophoresis, the proteins are transferred to a membrane (e.g., nitrocellulose or PVDF). springernature.com The membrane is then probed using a streptavidin molecule conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). nih.gove-proteins.com The enzyme catalyzes a chemiluminescent or colorimetric reaction, producing a signal at the location of the biotinylated target protein. acs.org The efficiency of biotin labeling can be qualitatively assessed by the strength of the resulting blot signal. nih.govacs.org A simple variation of this is the gel-shift assay, where incubation of the biotinylated protein with streptavidin prior to PAGE results in a higher molecular weight complex, causing its band to "shift" upwards in the gel, confirming biotinylation. peakproteins.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for quantifying a biotinylated target. rockland.comalpco.com In a typical format, a capture antibody specific to the target protein is immobilized on the surface of a microplate well. The sample containing the biotinylated protein is added, followed by a detection reagent, which is typically streptavidin-HRP. nih.gov The amount of target is then quantified by measuring the signal produced by the enzymatic reaction, which correlates with the amount of bound streptavidin-HRP. rockland.comattogene.com This system allows for signal amplification, as one biotinylated protein can bind a streptavidin-enzyme conjugate, which can then process many substrate molecules, leading to high sensitivity. thermofisher.com

Table 4: Affinity-Based Detection Methods for Biotinylated Conjugates

| Method | Format | Principle | Application |

|---|---|---|---|

| Western Blot | Membrane-based. springernature.com | Detection of biotinylated proteins separated by SDS-PAGE using an enzyme-linked streptavidin probe. nih.gov | Confirmation of biotinylation and determination of the molecular weight of the target protein. researchgate.net |

| ELISA | 96-well plate. alpco.com | Quantification of a biotinylated target captured on a surface, detected with enzyme-linked streptavidin. rockland.comnih.gov | Highly sensitive quantification of biotinylated molecules in various samples. attogene.com |

| Gel-Shift Assay | Gel-based. peakproteins.com | Incubation with streptavidin causes a mass increase in the biotinylated protein, leading to retarded migration in PAGE. peakproteins.com | A simple, rapid method to confirm successful biotinylation. peakproteins.com |

Theoretical Frameworks and Computational Approaches in the Design and Optimization of Azide Biotin Peg Probes

Molecular Modeling and Simulation of Linker Conformation and Reactant Accessibility

The polyethylene (B3416737) glycol (PEG) linker in probes like N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is not merely a spacer but a dynamic component that significantly influences the probe's functionality. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are crucial for understanding the conformational behavior of these linkers and how it impacts the accessibility of the terminal biotin (B1667282) and azide (B81097) groups. rsc.orgbonvinlab.org

Research Findings:

Linker Flexibility and Conformation: MD simulations reveal that PEG linkers are highly flexible and can adopt a range of conformations, from extended to folded or globular shapes. rsc.orgnih.gov Studies on PEGylated proteins have shown that PEG chains on a protein surface often adopt a folded structure rather than a fully extended one. This conformational behavior is influenced by interactions with the solvent and the conjugated biomolecule. nih.gov For a probe like this compound, the combined PEG3 and PEG4 chains provide significant flexibility, which can either facilitate or hinder interactions depending on the adopted conformation.

Reactant and Ligand Accessibility: The primary goal of the linker is to present the biotin group for binding to avidin (B1170675) or streptavidin and the azide group for reaction with an alkyne, without steric hindrance. Molecular modeling can predict how the linker's length and flexibility affect this presentation. nih.govnih.gov For instance, simulations of biotin-PEG-lipid constructs showed that linker length is a critical factor; shorter linkers could lead to undesirable interactions between the binding protein (avidin) and the surface, whereas longer linkers enhanced binding kinetics and efficiency. nih.gov Steered molecular dynamics (SMD) simulations have been used to investigate the unbinding of biotin from avidin, revealing the role of the linker in the mechanics of this interaction and identifying key residues involved in adhesion. nih.gov

Impact of Linker Architecture: The structure of the PEG-protein linker has been shown to be a critical determinant of the stability of the resulting conjugate. nih.gov Computational modeling allows for the systematic evaluation of different linker architectures—such as linear vs. branched or the inclusion of rigid functional groups—to optimize properties like stability and reactant accessibility. rsc.orgresearchgate.net In the case of antibody-drug conjugates (ADCs), molecular modeling has been used to verify that conjugation sites are typically located in solvent-accessible and structurally flexible regions, a principle that also applies to biotin probes. nih.gov

Interactive Table: Factors Influencing Linker Conformation and Accessibility

| Factor | Computational Method | Predicted Impact on Probe Function | Research Focus |

| Linker Length | Molecular Dynamics (MD), Docking | Affects the distance between biotin and azide; can prevent steric hindrance and modulate binding kinetics. | Optimizing spacer length for efficient binding and reaction. nih.gov |

| Flexibility | MD Simulations, Hinge Analysis | Determines the conformational space available to the linker; can lead to folded states that may shield reactive groups. nih.gov | Understanding the dynamic nature of the PEG chain and its effect on accessibility. |

| Conjugation Site | Molecular Modeling, Solvent Accessibility Prediction | The attachment point on a target biomolecule influences the linker's orientation and freedom of movement. | Identifying optimal conjugation sites on proteins or other macromolecules. nih.gov |

| Linker Chemistry | Quantum Mechanics/Molecular Mechanics (QM/MM) | The chemical nature of the linker (e.g., inclusion of rigid groups) can constrain conformation and improve stability. | Designing linkers with specific conformational properties. nih.gov |

Computational Prediction of Bioconjugation Reaction Specificity and Efficiency

The azide group in this compound is designed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.comnih.gov This reaction is prized for its high efficiency and specificity. nih.gov Computational chemistry offers powerful tools to predict and understand the factors governing the success of this bioconjugation reaction.

Research Findings:

Reaction Mechanism and Energetics: Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the reaction mechanism of the CuAAC. rsc.orgresearchgate.net DFT calculations have been instrumental in comparing different proposed mechanistic pathways, including those involving mononuclear vs. dinuclear copper intermediates. nih.govacs.org Studies have shown that a dinuclear copper acetylide intermediate is often favored, with calculated energy barriers that correctly predict the observed high regioselectivity for the 1,4-disubstituted triazole product. rsc.orgresearchgate.net These computational insights help in selecting catalysts and reaction conditions that favor the desired outcome.

Machine Learning for Reaction Prediction: As the complexity of chemical systems grows, machine learning (ML) and deep learning models are emerging as powerful predictive tools. nips.ccrsc.org Researchers have developed recurrent neural network (RNN) models to predict the feasibility of CuAAC reactions based on the structures of the azide and alkyne reactants. acs.org By training on a large dataset of known reactions, one such model achieved a prediction accuracy of 80%. acs.org These models can identify adverse substructures that may lead to reaction failure, providing predictive insights that can guide the design of reactants and experimental conditions. acs.org More advanced frameworks like Linker-GPT use deep learning to generate and optimize novel linkers for conjugates, refining properties like synthetic accessibility. researchgate.net

Descriptor-Based Modeling: Both ML and quantum mechanics (QM) approaches can be combined. QM-derived descriptors, which provide detailed information on the electronic properties of molecules and reaction energetics, can be used as features in ML models to predict reaction yields. acs.org This hybrid approach leverages the accuracy of QM calculations with the speed and pattern-recognition capabilities of ML to create robust predictive models for optimizing bioconjugation reactions. acs.orgacs.org

Interactive Table: Computational Models for Predicting CuAAC Reaction Outcomes

| Model Type | Approach | Key Findings | Application in Probe Design |

| Density Functional Theory (DFT) | Quantum Mechanics | Elucidates reaction energy barriers and transition states; confirms the role of dinuclear copper acetylides and explains regioselectivity. rsc.orgresearchgate.net | Rationalizes catalyst choice and reaction conditions to maximize yield and specificity. |

| Recurrent Neural Network (RNN) | Machine Learning | Predicts reaction feasibility with high accuracy (e.g., 80%) from reactant structures (SMILES). acs.org | Screens potential reaction partners for the azide probe to identify those likely to succeed. |

| Other ML Models (SVM, Random Forest) | Machine Learning | Improves prediction performance when combined with chemical descriptors derived from DFT or other methods. acs.org | Provides alternative predictive tools that can be tailored to specific reaction sets. |

| Hybrid QM/ML Models | Combined | Uses computationally expensive but accurate QM descriptors to train faster ML models for yield prediction. acs.org | Offers a balance of speed and accuracy for high-throughput screening of reaction conditions. |

Bioinformatics Approaches for Analyzing Data from Bioconjugation-Enabled Studies

After a probe like this compound is used to label and purify target biomolecules (e.g., newly synthesized proteins in a cell), the next critical step is identification and functional analysis. This process generates vast and complex datasets, typically from mass spectrometry (MS)-based proteomics, necessitating sophisticated bioinformatics tools and workflows for interpretation. nih.govcd-genomics.com

Research Findings:

Protein Identification and Quantification: The initial step in the bioinformatics workflow is to process the raw MS data to identify and quantify the peptides and proteins captured by the biotin probe. nih.govresearchgate.net A variety of software tools, both commercial and open-source, are used for this purpose. Database search engines like SEQUEST, Mascot, and Andromeda are used to match experimental tandem mass spectra to theoretical spectra generated from protein sequence databases. metwarebio.comwikipedia.org Platforms like MaxQuant and Proteome Discoverer provide comprehensive workflows that integrate identification, quantification (including label-free and tandem mass tag methods), and statistical analysis. thermofisher.commtoz-biolabs.com

Functional Annotation and Enrichment Analysis: Once a list of identified proteins is generated, the next challenge is to understand their biological significance. cd-genomics.com This is achieved through functional enrichment analysis, which determines whether certain biological pathways, molecular functions, or cellular components are over-represented in the dataset. nih.gov The Gene Ontology (GO) project provides a standardized vocabulary for annotating gene products, and tools like DAVID and Metascape use this ontology to classify proteins and identify enriched functional groups. ucl.ac.ukjhmi.edu This analysis can reveal the cellular processes that are most affected by the experimental conditions, providing mechanistic insights. numberanalytics.com

Pathway and Network Analysis: To move beyond simple lists of functions, bioinformatics tools are used to place the identified proteins into the context of larger biological networks. nih.gov Databases such as STRING map known and predicted protein-protein interactions. jhmi.edu By overlaying the experimental data onto these networks using visualization software like Cytoscape, researchers can identify clusters of interacting proteins (modules) that are involved in a specific response. jhmi.edunumberanalytics.com This network-based approach helps to elucidate signaling pathways and regulatory mechanisms that are perturbed in the system under study. nih.gov The development of specialized bioinformatics tools for antibody-drug conjugates also provides frameworks applicable to analyzing data from probe-based studies. oup.comnih.gov

Interactive Table: Key Bioinformatics Tools for Analyzing Bioconjugation Data

| Analysis Stage | Tool/Platform Examples | Function | Biological Question Answered |

| Protein Identification | MaxQuant, Proteome Discoverer, SEQUEST, Mascot metwarebio.comwikipedia.orgthermofisher.com | Matches MS/MS spectra to peptide sequences in a database. | What proteins were captured by the biotin probe? |

| Protein Quantification | MaxQuant, Skyline, Proteome Discoverer thermofisher.commtoz-biolabs.com | Calculates the relative or absolute abundance of identified proteins. | Which proteins show changes in abundance under different conditions? |

| Functional Enrichment | DAVID, Metascape, PANTHER, aGOtool jhmi.edujensenlab.org | Identifies over-represented Gene Ontology (GO) terms or pathways. | What are the primary biological processes or functions of the identified proteins? |

| Network Analysis | STRING, Cytoscape jhmi.edunumberanalytics.com | Maps identified proteins onto protein-protein interaction networks. | How do the identified proteins interact to carry out cellular functions? |

| Integrated Workflow | Bioconductor (R packages like msqrob2, QFeatures) nih.govbioconductor.org | Provides a comprehensive, script-based environment for end-to-end analysis. | How can the entire dataset be processed reproducibly from raw data to biological insight? |

Future Directions and Emerging Research Avenues for Azide Biotin Pegylated Linkers

Development of Next-Generation Multifunctional and Cleavable Bioconjugation Probes

The inherent modularity of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester provides a foundational scaffold for the design of next-generation bioconjugation probes with enhanced capabilities. A significant area of development is the incorporation of cleavable moieties within the linker's backbone. While the parent molecule provides a stable linkage, future iterations are envisioned to include environmentally sensitive cleavage sites. These could include disulfide bonds, which are cleaved in the reducing environment of the cytoplasm, or photocleavable linkers that allow for spatiotemporal control of cargo release using light. vectorlabs.com The ability to release a conjugated molecule under specific conditions is paramount for applications in drug delivery and proteomics. acs.orgnih.gov

Furthermore, the branched structure of this linker is a precursor to more complex, multifunctional designs. Future research is directed towards creating probes with multiple, distinct reactive handles. For instance, a next-generation linker could feature an azide (B81097) for click chemistry, a biotin (B1667282) for affinity capture, and an additional orthogonal reactive group, such as a maleimide or an NHS ester, for conjugation to other biomolecules. Such trifunctional or even tetrafunctional linkers would enable the assembly of highly complex, multi-component systems for advanced biological studies.

The table below summarizes various cleavable moieties that could be integrated into the backbone of azide-biotin PEGylated linkers to create next-generation probes.

| Cleavage Mechanism | Triggering Agent/Condition | Potential Application |

| Photocleavage | UV or near-UV light (e.g., 365 nm) | Spatiotemporally controlled release of cargo |

| Disulfide Reduction | Reducing agents (e.g., DTT, TCEP), intracellular glutathione | Intracellular drug delivery |

| Acid Hydrolysis | Low pH environments (e.g., endosomes, lysosomes) | Targeted release in specific cellular compartments |

| Enzymatic Cleavage | Specific enzymes (e.g., proteases, esterases) | Biologically triggered release |

Integration with Advanced High-Throughput Bioanalytical and Imaging Platforms

The unique combination of an azide handle and a biotin tag makes this compound and similar linkers highly amenable to integration with a variety of advanced bioanalytical and imaging platforms. In the realm of proteomics, these linkers are poised to play a crucial role in high-throughput screening and target identification. beilstein-journals.org The biotin moiety allows for the efficient capture and enrichment of proteins that have been tagged via click chemistry with an alkyne-modified probe. beilstein-journals.org This "tag-and-pull-down" strategy is central to chemical proteomics workflows for identifying drug targets and mapping protein-protein interactions.

In the context of advanced imaging, the azide group serves as a versatile handle for the attachment of a wide array of imaging agents, including fluorescent dyes, quantum dots, and radiotracers. researchgate.netnih.gov The ability to "click" a fluorescent probe onto a biotinylated target that has been localized within a cell or tissue enables high-resolution imaging with minimal background. Future research will likely focus on the development of "clickable" imaging agents with improved photophysical properties, such as enhanced brightness and photostability, for use in super-resolution microscopy and in vivo imaging modalities. The branched PEG structure of the linker can also contribute to improved pharmacokinetics of the imaging probe, leading to better signal-to-noise ratios in vivo. mdpi.com

Expansion into Novel Biological Discovery and Therapeutic Modality Tools